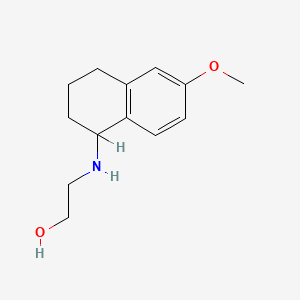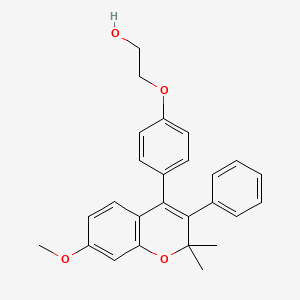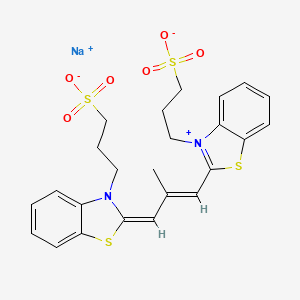
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a difluoromethyl piperazine moiety, and a fluorocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves multiple steps, typically starting with the preparation of the quinoline coreFor instance, the use of fac-Ir(ppy)3 as a photocatalyst and NaHCO3 as a base in DMSO under blue LED light has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the quinoline core and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core or piperazine moiety.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, the difluoromethyl piperazine moiety may interact with protein targets, while the quinoline core can intercalate with DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl piperazine and fluorocyclopropyl groups distinguishes it from other quinoline derivatives, enhancing its potential as a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
354812-24-1 |
|---|---|
Fórmula molecular |
C19H19F4N3O4 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
7-[3-(difluoromethyl)piperazin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F4N3O4/c1-30-17-14-8(16(27)9(19(28)29)6-26(14)13-5-10(13)20)4-11(21)15(17)25-3-2-24-12(7-25)18(22)23/h4,6,10,12-13,18,24H,2-3,5,7H2,1H3,(H,28,29)/t10-,12?,13+/m0/s1 |
Clave InChI |
JXZNZMZMRGFJQF-RDWQBYKPSA-N |
SMILES isomérico |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2[C@@H]4C[C@@H]4F)C(=O)O |
SMILES canónico |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2C4CC4F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




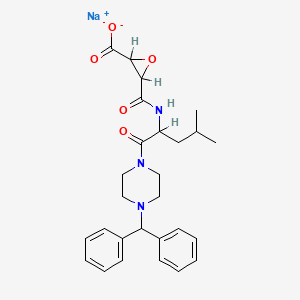

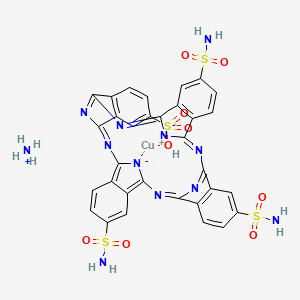
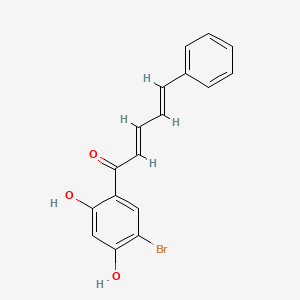
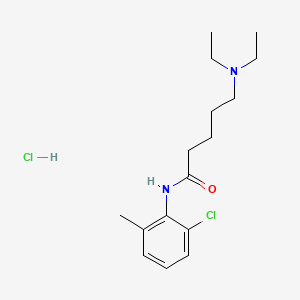
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)

